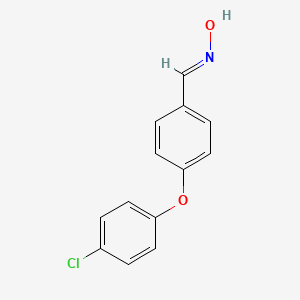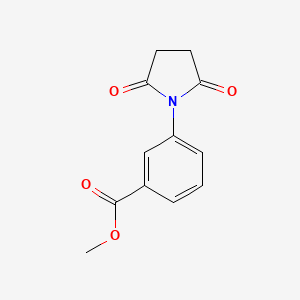
4-(4-Chlorophenoxy)benzaldehyde oxime
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “4-(4-Chlorophenoxy)benzaldehyde oxime” can be inferred from its name and the general structure of oximes. Oximes have a C=N-OH group, and in this case, it would be attached to the carbon of the aldehyde group in “4-(4-Chlorophenoxy)benzaldehyde”. The “4-Chlorophenoxy” part indicates a chlorine atom and a phenoxy group (a phenyl ring attached to an oxygen atom) on the 4th carbon of the benzene ring .Wissenschaftliche Forschungsanwendungen
Oxidative Degradation of Organic Pollutants
Chromate-induced Activation of Hydrogen Peroxide : A study by Bokare and Choi (2010) explored the use of chromate as an activator of hydrogen peroxide (H2O2) for the oxidative degradation of 4-chlorophenol (4-CP) at circumneutral pH. This innovative process, active over a wide pH range, contrasts traditional Fenton-based activations and demonstrates potential for treating chromate-contaminated wastewaters with recalcitrant organic compounds. The study provided evidence of the generation of HO• radicals responsible for the degradation of organic compounds, highlighting a viable advanced oxidation process (Bokare & Choi, 2010).
Advanced Oxidation Process Based on the Cr(III)/Cr(VI) Redox Cycle : Bokare and Choi (2011) further investigated the oxidative degradation of aqueous organic pollutants, using the concurrent H2O2-mediated transformation of Cr(III) to Cr(VI). This process, exhibiting maximum oxidative capacity at neutral and near-alkaline pH, leverages the dual role of H2O2 as both an oxidant of Cr(III) and a reductant of Cr(VI), establishing a reusable redox cycle of Cr(III)-Cr(VI)-Cr(III) for generating HO• radicals. This study proposes an effective advanced oxidation process operating over a wide pH range, using the Cr(III)/H2O2 and Cr(VI)/H2O2 reactions either concurrently or sequentially (Bokare & Choi, 2011).
Novel Fluorescence Probes for Detecting Reactive Oxygen Species
Development of Novel Fluorescence Probes : Setsukinai et al. (2003) designed and synthesized novel fluorescence probes, 2-[6-(4'-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2-[6-(4'-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF), for selectively detecting highly reactive oxygen species (hROS) such as hydroxyl radical (•OH) and reactive intermediates of peroxidase. These probes offer a new method for differentiating hROS from other reactive oxygen species, providing tools for studying the roles of hROS in various biological and chemical applications (Setsukinai et al., 2003).
Eigenschaften
IUPAC Name |
(NE)-N-[[4-(4-chlorophenoxy)phenyl]methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-11-3-7-13(8-4-11)17-12-5-1-10(2-6-12)9-15-16/h1-9,16H/b15-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAAMNHYXQWXPI-OQLLNIDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/O)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















